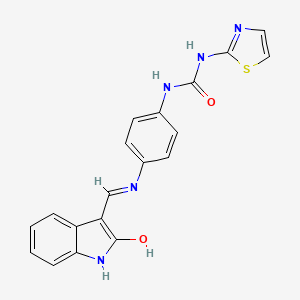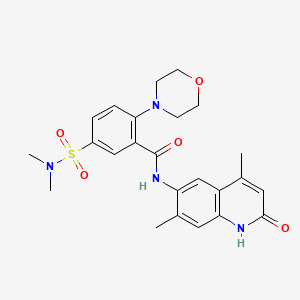
Multi-kinase-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Multi-kinase-IN-5 is a small molecule inhibitor that targets multiple protein kinases. These kinases play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound can interfere with signaling pathways that are often dysregulated in diseases such as cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Multi-kinase-IN-5 typically involves a multi-step process that includes the formation of key intermediates followed by their functionalization. The synthetic route often starts with the preparation of a core scaffold, which is then modified through various chemical reactions such as alkylation, acylation, and cyclization. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Multi-kinase-IN-5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.
科学的研究の応用
Multi-kinase-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase signaling pathways and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of kinases in cellular processes and disease mechanisms.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, where dysregulated kinase activity is a hallmark.
Industry: Utilized in the development of new drugs and in the optimization of industrial processes involving kinase inhibitors.
作用機序
Multi-kinase-IN-5 exerts its effects by binding to the ATP-binding sites of multiple kinases, thereby inhibiting their activity. This inhibition disrupts the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. The molecular targets of this compound include kinases such as VEGFR-2, FGFR-1, and BRAF, which are implicated in cancer progression and other diseases.
類似化合物との比較
Similar Compounds
Regorafenib: Another multi-kinase inhibitor that targets kinases involved in tumor angiogenesis and oncogenesis.
Sunitinib: Inhibits multiple receptor tyrosine kinases, including VEGFR and PDGFR, used in cancer therapy.
Sorafenib: Targets RAF kinases and VEGFR, used in the treatment of liver and kidney cancers.
Uniqueness
Multi-kinase-IN-5 is unique in its ability to simultaneously inhibit multiple kinases with high selectivity and potency. This broad-spectrum activity makes it a valuable tool for studying complex signaling networks and for developing new therapeutic strategies that target multiple pathways involved in disease progression.
特性
分子式 |
C19H15N5O2S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
1-[4-[(2-hydroxy-1H-indol-3-yl)methylideneamino]phenyl]-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C19H15N5O2S/c25-17-15(14-3-1-2-4-16(14)23-17)11-21-12-5-7-13(8-6-12)22-18(26)24-19-20-9-10-27-19/h1-11,23,25H,(H2,20,22,24,26) |
InChIキー |
QYKIQZHKVWPLSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC=C(C=C3)NC(=O)NC4=NC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)




![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)




